Stereochemical Purity: Verifiable exo-Configuration for Structure-Dependent Applications
The differentiation of exo-8-azabicyclo[3.2.1]octan-2-ol hydrochloride from its endo isomer or undefined stereochemical mixtures is absolute and quantifiable through structural verification. Vendor specifications for this specific compound explicitly list its stereochemistry as 'exo' or by the CAS number 2306249-28-3, which uniquely identifies the (1R,2S,5S)- isomer [1]. This contrasts with the general '8-azabicyclo[3.2.1]octan-2-ol hydrochloride' (CAS 2007919-17-5), which is a non-stereospecific entry and may refer to mixtures or undefined isomers . This distinction is critical for building structure-activity relationships (SAR) [2].
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | exo-8-azabicyclo[3.2.1]octan-2-ol hydrochloride (CAS: 2306249-28-3) |
| Comparator Or Baseline | Unspecified 8-azabicyclo[3.2.1]octan-2-ol hydrochloride (CAS: 2007919-17-5) |
| Quantified Difference | Qualitative distinction (defined vs. undefined stereochemistry) |
| Conditions | Chemical vendor catalog and chemical database identifiers |
Why This Matters
Procurement of the exo-isomer ensures the intended stereochemical configuration, which is essential for reproducible SAR studies and reliable biological assays, avoiding the confounding effects of isomeric mixtures.
- [1] PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride (1:1), (1R,2S,5S)-. View Source
- [2] Lomenzo, S. A., et al. (1996). Synthesis of 3β-Aryl-8-azabicyclo[3.2.1]octanes with High Binding Affinities and Selectivities for the Serotonin Transporter Site. Journal of Medicinal Chemistry, 39(14), 2766-2773. View Source
